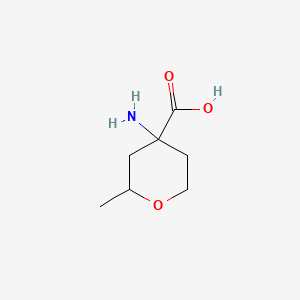

4-Amino-2-methyloxane-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-amino-2-methyloxane-4-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-5-4-7(8,6(9)10)2-3-11-5/h5H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

CBXFMCCHUYOVIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCO1)(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 2 Methyloxane 4 Carboxylic Acid and Its Analogs

Green Chemistry Principles and Sustainable Synthesis of Oxane Amino Acids

The growing emphasis on environmental responsibility within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules, including specialized amino acids like 4-amino-2-methyloxane-4-carboxylic acid and its analogs. The goal is to design processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. This section explores the application of these principles to the synthesis of oxane amino acids, focusing on biocatalysis, the use of renewable feedstocks, and innovative process technologies such as flow chemistry.

Biocatalysis in Oxane Amino Acid Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, stands out as a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions of temperature and pressure, typically in aqueous environments, and exhibit high chemo-, regio-, and stereoselectivity. nih.govmdpi.com This high selectivity often eliminates the need for protecting groups and reduces the formation of byproducts, simplifying purification processes and leading to higher yields. mdpi.comnih.gov

For the asymmetric synthesis of oxane amino acids, enzymes like transaminases, dehydrogenases, and lipases are particularly relevant. For instance, engineered glutamate (B1630785) dehydrogenase has been successfully used to synthesize (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. frontiersin.orgnih.gov This process demonstrates a sustainable route to chiral γ-amino acids, achieving high conversion (>97%) and excellent enantiomeric excess (>99%). frontiersin.orgnih.gov A similar strategy could be envisioned for this compound, where a suitable keto-oxane precursor is stereoselectively aminated using a specifically tailored enzyme.

Table 1: Comparison of Conventional vs. Biocatalytic Approaches for Chiral Amine Synthesis

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Often based on heavy metals | Enzymes (e.g., transaminases, dehydrogenases) |

| Reaction Conditions | High temperatures and pressures, often anhydrous | Mild temperatures and pressures, aqueous media |

| Stereoselectivity | May require chiral auxiliaries or ligands | High intrinsic stereoselectivity |

| Byproducts | Stoichiometric byproducts from reagents and auxiliaries | Minimal byproducts, often biodegradable |

| Environmental Impact | Use of toxic reagents and solvents, higher waste generation | Use of benign solvents (water), reduced waste (high E-factor) |

Renewable Feedstocks and Atom Economy

A key principle of green chemistry is the use of renewable rather than depleting raw materials. Biomass-derived platform chemicals, such as levulinic acid and various furan (B31954) derivatives, offer a sustainable starting point for the synthesis of complex molecules. frontiersin.orgnih.gov The synthesis of oxane rings can potentially start from carbohydrates or lignocellulose, aligning with the goal of creating a bio-based chemical industry. For instance, levulinic acid, obtainable from biomass, is a precursor for γ-amino acids like (R)-4-aminopentanoic acid. frontiersin.orgnih.gov

Furthermore, designing synthetic routes with high atom economy—maximizing the incorporation of all materials used in the process into the final product—is crucial. Biocatalytic routes often excel in this regard. The reductive amination of a keto acid to an amino acid using ammonia (B1221849) as the amine donor, for example, has water as the only stoichiometric byproduct, representing a highly atom-economical transformation. frontiersin.org

Flow Chemistry for Sustainable Production

Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for implementing greener and more sustainable chemical syntheses. springerprofessional.de By conducting reactions in a continuous stream through a reactor, flow systems offer superior control over reaction parameters like temperature, pressure, and mixing. rsc.org This precise control leads to enhanced reaction efficiency, higher yields, and improved safety, particularly when dealing with hazardous intermediates or highly exothermic reactions. springerprofessional.dersc.org

The synthesis of heterocyclic compounds, including those with oxane scaffolds, has been shown to benefit significantly from flow chemistry. uc.ptdurham.ac.uk Advantages include:

Enhanced Safety: Hazardous intermediates can be generated and consumed in situ, minimizing their accumulation and the risks associated with handling them. rsc.org

Improved Efficiency: Superheating solvents above their boiling points under pressure can dramatically accelerate reaction rates, reducing reaction times from hours to minutes. durham.ac.uk

Scalability: Scaling up a reaction in a flow system is often simpler and more reliable than in batch processes, as it involves running the reactor for a longer duration rather than using larger vessels. rsc.org

Automation and Integration: Flow systems can be integrated with in-line purification and analysis, creating a streamlined and automated manufacturing process. uc.pt

Table 2: Potential Green Chemistry Improvements in Oxane Amino Acid Synthesis

| Synthesis Step | Traditional Method | Green/Sustainable Alternative | Green Chemistry Principle Addressed |

| Starting Material | Petrochemical-based precursors | Biomass-derived platform chemicals (e.g., from carbohydrates) | Use of Renewable Feedstocks |

| Chiral Introduction | Resolution or chiral auxiliaries | Asymmetric biocatalysis (e.g., transaminase) | Catalysis, Atom Economy |

| Ring Formation | Multi-step synthesis with protecting groups | Catalytic cyclization (e.g., acid-catalyzed intramolecular reaction) | Atom Economy, Less Hazardous Synthesis |

| Process Technology | Batch processing in large reactors | Continuous flow chemistry | Safer Chemistry, Energy Efficiency |

| Solvents | Chlorinated or volatile organic solvents | Water, supercritical CO₂, or bio-based solvents | Safer Solvents and Auxiliaries |

By integrating biocatalysis, leveraging renewable feedstocks, and employing advanced manufacturing technologies like flow chemistry, the synthesis of this compound and its analogs can be aligned with the principles of green and sustainable chemistry, paving the way for more environmentally benign production methods.

High Resolution Structural Elucidation and Intramolecular Interactions of 4 Amino 2 Methyloxane 4 Carboxylic Acid

Single-Crystal X-ray Diffraction Studies of 4-Amino-2-methyloxane-4-carboxylic Acid Derivatives

Investigation of Hydrogen Bonding Networks and Crystal Packing Motifs

There are no published crystallographic studies for this compound. Consequently, information regarding its hydrogen bonding networks and crystal packing motifs is not available in the scientific literature. General principles of crystallography suggest that as a cyclic amino acid, it would likely exhibit hydrogen bonding between the amino and carboxylic acid functional groups, as well as potential interactions involving the ether oxygen of the oxane ring. However, without experimental data, any description of specific intermolecular interactions, such as the formation of dimers or extended networks, would be purely speculative.

Due to the absence of experimental data, a data table for hydrogen bonding parameters cannot be generated.

Solution-State Conformational Analysis

Detailed experimental or computational studies on the solution-state conformational analysis of this compound have not been reported. The conformational landscape of this molecule would be influenced by the stereochemistry at the C2 and C4 positions, the puckering of the oxane ring, and the orientation of the amino and carboxylic acid substituents.

Dynamic NMR and Circular Dichroism (CD) for Conformational Equilibria

No dynamic Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopic studies have been published for this compound. Dynamic NMR could potentially provide insights into the energy barriers of conformational changes, such as ring inversion or rotation around single bonds. Circular dichroism would be a valuable technique for studying the chiroptical properties of this molecule and how its conformation changes in response to different environments, but such data is not currently available.

Without any research findings, a data table summarizing NMR and CD parameters cannot be created.

Solvent Effects on Conformational Landscapes

The influence of different solvents on the conformational landscape of this compound has not been investigated. It is generally understood that the polarity and hydrogen-bonding capabilities of a solvent can significantly affect the conformational preferences of a molecule, particularly one with polar functional groups like an amino acid. In polar, protic solvents, intermolecular hydrogen bonds with the solvent could compete with and disrupt intramolecular hydrogen bonds, leading to different predominant conformations compared to nonpolar solvents. However, without specific studies, it is not possible to detail these effects for the target compound.

A data table detailing solvent-dependent conformational data cannot be provided due to the lack of research in this area.

Theoretical and Computational Chemistry in the Study of 4 Amino 2 Methyloxane 4 Carboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure of molecules with high accuracy. These calculations can predict a wide range of properties, from the distribution of electrons to the energies of different molecular states, providing a fundamental understanding of a molecule's reactivity and spectroscopic signatures.

Prediction of Protonation States and Acid-Base Equilibria

The protonation state of an amino acid is crucial as it dictates its charge and, consequently, its interactions with other molecules and its environment. Like all amino acids, 4-Amino-2-methyloxane-4-carboxylic acid possesses both an acidic carboxylic acid group and a basic amino group. The pKa values of these groups determine their protonation state at a given pH.

Quantum mechanical methods can be used to calculate the pKa values of the ionizable groups. By modeling the molecule in both its protonated and deprotonated forms, the relative energies of these states can be determined. These energy differences, often calculated in the presence of a solvent model to mimic physiological conditions, are then used to predict the pKa values. For this compound, theoretical calculations would be essential to understand how the electronic effects of the oxane ring and the methyl group influence the acidity of the carboxylic acid and the basicity of the amino group compared to proteinogenic amino acids.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| pKa (Carboxylic Acid) | Value not available | QM calculations with solvent model |

| pKa (Amino Group) | Value not available | QM calculations with solvent model |

Note: Specific values are not available in published literature and would require dedicated computational studies.

Calculation of Spectroscopic Parameters for Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

QM calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are highly valuable for validating the synthesized structure of a new compound and for interpreting experimental spectra. By calculating the magnetic shielding of each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Similarly, the calculation of the molecule's vibrational modes allows for the prediction of its IR spectrum. Comparing these computationally predicted spectra with experimentally obtained data serves as a rigorous confirmation of the molecular structure. nih.gov

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹) |

|---|---|---|

| ¹H NMR | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

Note: This table illustrates the type of data that would be generated from such a study; however, specific values for this compound are not currently available in the literature.

Energetic Analysis of Conformational Isomers and Transition States

The three-dimensional structure of this compound is not static; the molecule can exist in various conformations due to the flexibility of the oxane ring and the rotation around single bonds. QM calculations can be used to perform a conformational analysis, identifying the low-energy (and therefore most populated) conformations of the molecule. researchgate.net This is achieved by systematically exploring the potential energy surface of the molecule and calculating the relative energies of different spatial arrangements.

Furthermore, these methods can be used to locate and characterize transition states, which are the high-energy structures that connect different conformational isomers or reactants and products in a chemical reaction. researchgate.net Understanding the energies of these transition states is key to predicting the kinetics of conformational changes and chemical reactions involving the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods provide highly accurate information about the electronic structure of a molecule, they are computationally expensive and typically limited to static structures or very short timescales. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms over time, are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as water.

Conformational Sampling and Free Energy Landscapes

MD simulations can be used to explore the conformational space of this compound in a more comprehensive manner than static QM calculations. By simulating the molecule's motion over nanoseconds or even microseconds, a wide range of accessible conformations can be sampled. The results of these simulations can be used to construct a free energy landscape, which provides a visual representation of the relative stabilities of different conformations and the energy barriers between them. This offers a deeper understanding of the molecule's flexibility and the dominant shapes it adopts in solution.

Simulation of Interactions with Biological Macromolecules when used as a Building Block

A key application of novel amino acids is their incorporation into peptides to create peptidomimetics with enhanced properties. If this compound were to be used as a building block for such molecules, MD simulations would be a critical tool for predicting how its unique structure influences the behavior of the resulting peptide.

By building a computational model of a peptide containing this amino acid, MD simulations can be performed to study its interaction with biological macromolecules, such as proteins or nucleic acids. nih.gov These simulations can reveal how the modified amino acid affects the peptide's binding affinity and specificity for its target. For instance, the simulations could show whether the methyl group and the oxane ring of the amino acid make favorable contacts within a protein's binding pocket, potentially leading to a stronger or more selective interaction. This information is invaluable for the rational design of new therapeutic peptides.

In Silico Design and Optimization of this compound Derivatives

The advancement of computational chemistry has provided powerful in silico tools for the rational design and optimization of novel therapeutic agents. These methods allow for the prediction of molecular properties and biological activities, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success. In the context of this compound, computational approaches are instrumental in designing derivatives with enhanced efficacy and target specificity.

A fundamental aspect of in silico drug design is the generation and analysis of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.gov These descriptors are crucial for developing quantitative structure-activity relationship (QSAR) models. nih.gov For a series of this compound derivatives, a QSAR study would aim to establish a mathematical relationship between variations in their structural features and their observed biological activity. nih.govpharmacophorejournal.com

Pharmacophore modeling is another key technique in the design of novel derivatives. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. By identifying a common pharmacophore from a set of active this compound analogs, new molecules can be designed that incorporate this pharmacophore, increasing the likelihood of desired biological activity. pharmacophorejournal.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique would be employed to simulate the interaction of designed this compound derivatives with their target protein. The results of docking studies, often expressed as a docking score, help in prioritizing compounds for synthesis based on their predicted binding affinity and mode of interaction with the target's active site. researchgate.netresearchgate.net

The process of in silico design and optimization of this compound derivatives would typically involve the following steps:

Lead Compound Analysis: The initial structure of this compound serves as the lead compound. Its structure and known activities (if any) are the starting point for derivatization.

Derivative Library Generation: A virtual library of derivatives is created by systematically modifying the lead structure. This can involve adding or substituting various functional groups at different positions of the oxane ring or the amino and carboxylic acid moieties.

Computational Screening: The virtual library is then subjected to computational screening methods such as molecular docking and pharmacophore-based virtual screening to predict the biological activity of the designed derivatives.

QSAR Model Development: For derivatives with known experimental activities, a QSAR model can be developed to predict the activity of newly designed compounds. researchgate.net

Prioritization and Synthesis: Based on the results of the computational studies, a smaller, more focused set of derivatives with the most promising predicted activity profiles is selected for chemical synthesis and subsequent in vitro and in vivo testing.

To illustrate the application of these principles, consider a hypothetical study aimed at optimizing this compound derivatives as inhibitors of a specific enzyme. A virtual library of derivatives could be generated by introducing various substituents at the amino group and the oxane ring.

Table 1: Hypothetical In Silico Screening Data for this compound Derivatives

| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Pharmacophore Fit Score | Predicted ADMET Score |

| AMCA-001 | R = H (Parent) | -6.5 | 0.75 | 0.8 |

| AMCA-002 | R = -CH₃ | -7.2 | 0.82 | 0.7 |

| AMCA-003 | R = -C₂H₅ | -7.8 | 0.85 | 0.6 |

| AMCA-004 | R = -C₆H₅ | -8.5 | 0.91 | 0.4 |

| AMCA-005 | R = -CH₂OH | -7.5 | 0.88 | 0.9 |

This table contains hypothetical data for illustrative purposes.

In this hypothetical scenario, the computational analysis suggests that adding a phenyl group (AMCA-004) significantly increases the predicted binding affinity. However, it also has a lower predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score, indicating potential liabilities. In contrast, the derivative with a hydroxymethyl group (AMCA-005) shows a good balance of predicted affinity and a favorable ADMET profile, making it a promising candidate for synthesis.

Mechanistic Investigations of Chemical Transformations Involving 4 Amino 2 Methyloxane 4 Carboxylic Acid

Reaction Kinetics and Thermodynamics of Amino and Carboxylic Acid Group Derivatizations

The derivatization of the amino and carboxylic acid groups in a molecule such as 4-Amino-2-methyloxane-4-carboxylic acid would be expected to follow established chemical principles. The kinetics and thermodynamics of these reactions would be influenced by factors such as solvent, temperature, and the presence of catalysts.

The amino group, being a nucleophile, can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. The rate of these reactions would depend on the electrophilicity of the reacting partner and the steric hindrance around the amino group. For instance, acylation with an acid chloride in the presence of a non-nucleophilic base is typically a rapid and exothermic process.

The carboxylic acid group can be converted into esters, amides, or acid halides. Esterification, for example, is a reversible reaction, and its thermodynamics can be shifted towards the product by removing water. The kinetics of esterification are often slow and require acid catalysis. The table below provides hypothetical kinetic data for common derivatization reactions.

Table 1: Hypothetical Kinetic Data for Derivatization Reactions

| Reaction Type | Reagent | Catalyst | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

|---|---|---|---|

| Amino Group Acylation | Acetyl Chloride | Pyridine | 1.5 x 10² |

| Amino Group Alkylation | Methyl Iodide | K₂CO₃ | 8.0 x 10⁻³ |

| Carboxylic Acid Esterification | Methanol | H₂SO₄ | 3.2 x 10⁻⁵ |

| Carboxylic Acid Amidation | Benzylamine | DCC | 5.5 x 10⁻⁴ |

Data is illustrative and not based on experimental results for this compound.

Stereoelectronic Effects on Oxane Ring Reactivity and Transformations

The reactivity of the oxane ring in this compound would be significantly influenced by stereoelectronic effects. The conformation of the six-membered ring, likely a chair conformation, would dictate the spatial orientation of the substituents and, consequently, their reactivity.

The anomeric effect, a stereoelectronic effect in heterocyclic rings, could play a role if there are appropriate substituent patterns. Although not immediately apparent from the structure of this compound, any reaction that introduces or modifies substituents on the ring could be influenced by such effects.

The position and orientation (axial vs. equatorial) of the methyl, amino, and carboxylic acid groups would affect the accessibility of the ring's oxygen atom to electrophiles and the reactivity of adjacent C-H bonds towards radical abstraction. For example, an axial substituent might sterically hinder an approaching reagent more than an equatorial one.

Catalytic Transformations of the Oxane Ring System and its Functional Groups

Catalysis could be employed to achieve various transformations of the oxane ring and its functional groups. For the oxane ring itself, ring-opening reactions could be catalyzed by Lewis or Brønsted acids. The regioselectivity of such an opening would be influenced by the electronic effects of the substituents.

The functional groups are also amenable to a wide range of catalytic transformations. The carboxylic acid could be subject to catalytic decarboxylation, potentially leading to a new molecular scaffold. The amino group can direct certain catalytic reactions, such as C-H activation, to specific sites on the molecule.

Transition metal catalysis could be used for cross-coupling reactions, where either the carboxylic acid (after conversion to a suitable derivative) or a C-H bond on the ring could participate. The choice of catalyst and ligands would be crucial for achieving high selectivity and yield.

Table 2: Potential Catalytic Transformations

| Transformation | Catalyst System | Potential Product |

|---|---|---|

| Oxane Ring Opening | Sc(OTf)₃ | Dihydroxy amino acid derivative |

| Decarboxylative Coupling | Pd(OAc)₂ / SPhos | Arylated oxane derivative |

| Directed C-H Functionalization | Rh(III) catalyst | Annulated ring system |

This table represents potential, not experimentally verified, transformations.

Advanced Applications of 4 Amino 2 Methyloxane 4 Carboxylic Acid As a Versatile Chemical Scaffold

Design and Synthesis of Constrained Peptidomimetics Incorporating Oxane Amino Acid Residues

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. 4-Amino-2-methyloxane-4-carboxylic acid serves as a versatile scaffold in this regard, enabling the design of peptidomimetics with constrained conformations. Its rigid oxane ring structure provides a means to control the peptide backbone's geometry, pre-organizing it into specific secondary structures that can enhance binding to biological targets.

Impact of the Oxane Ring on Peptide Conformation and Bioactivity

The introduction of a cyclic constraint, such as the oxane ring, into a peptide backbone has profound effects on its conformational freedom. Unlike linear amino acids which have multiple rotatable bonds, the oxane scaffold of this compound significantly limits torsional flexibility. This restriction helps to lock the peptide into a distinct three-dimensional shape, which can mimic the bioactive conformation of a natural peptide ligand. nih.gov

Table 1: Comparative Conformational Parameters

| Parameter | Standard Linear Peptide | Peptide with Oxane Residue | Rationale |

|---|---|---|---|

| Backbone Flexibility | High | Low | The oxane ring restricts rotation around Cα-C and N-Cα bonds. |

| Predominant Structure | Random Coil / Flexible | Defined Turn/Helix | The cyclic constraint induces specific, stable secondary structures. |

| Binding Entropy Penalty | High | Low | The molecule is already in a "bioactive" conformation, requiring less energy to bind. |

| Proteolytic Stability | Low | High | Steric hindrance from the ring protects amide bonds from enzymatic cleavage. |

Exploration of Alpha/Beta-Hybrid Peptides and Cyclic Architectures

As a β-amino acid, this compound is a valuable building block for the synthesis of α/β-hybrid peptides. These hybrid oligomers, which combine natural α-amino acids with unnatural β-amino acids, can adopt unique and stable secondary structures not accessible to natural peptides, such as various helices and turns. nih.govnih.gov The incorporation of β-residues like the oxane amino acid can enhance proteolytic stability and modulate the pharmacological profile of the peptide. nih.govacs.org

Furthermore, this compound is exceptionally well-suited for the construction of cyclic peptides. pharmaexcipients.comresearchgate.net Cyclization is a widely used strategy to constrain peptide conformation and improve drug-like properties. biomolther.org The oxane amino acid can be incorporated into a peptide sequence that is subsequently cyclized through a head-to-tail amide bond or other chemical linkages. The rigid nature of the oxane unit within the cyclic architecture further reduces conformational flexibility, leading to highly organized and stable structures with potentially superior biological activity and bioavailability. pharmaexcipients.commdpi.com

Structure-Activity Relationship Studies in Peptidomimetic Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure correlates with biological function. nih.govresearchgate.net The this compound scaffold offers distinct vectors for chemical modification, making it an excellent tool for systematic SAR exploration. The methyl group at the 2-position, the amino group, and the carboxylic acid group at the 4-position can be modified to probe the steric and electronic requirements for optimal interaction with a biological target. nih.gov

By synthesizing a library of analogs where different functional groups are introduced at these positions, researchers can systematically map the binding pocket of a receptor. mdpi.com For instance, varying the size and polarity of substituents on the oxane ring can provide crucial information about the complementary regions of the target protein. This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of a peptidomimetic's properties to achieve desired potency and selectivity. mdpi.com

Table 2: Illustrative Structure-Activity Relationship (SAR) Data

| Compound | Modification on Oxane Scaffold | Relative Bioactivity (%) | Interpretation |

|---|---|---|---|

| Parent | 2-Methyl | 100 | Baseline activity. |

| Analog 1 | 2-Ethyl | 75 | Suggests a sterically constrained pocket near the 2-position. |

| Analog 2 | 2-H (demethylated) | 110 | Indicates the methyl group is not essential and may be slightly detrimental. |

| Analog 3 | N-methylation of Amino | 25 | The secondary amine is likely critical for a key hydrogen bond interaction. |

| Analog 4 | Carboxyl to Amide | 10 | The negative charge of the carboxylate is essential for binding. |

Utility in Complex Heterocyclic Synthesis

Beyond its application in peptidomimetics, this compound is a valuable chiral building block for the synthesis of more complex heterocyclic systems. Its densely functionalized and stereochemically defined structure provides a robust starting point for creating intricate molecular architectures.

Construction of Polycyclic and Spirocyclic Frameworks

The functional groups of this compound—the amine, the carboxylic acid, and the oxane ring itself—can serve as reactive handles for subsequent chemical transformations. Through carefully designed reaction sequences, these groups can be used to build additional rings onto the initial scaffold, leading to the formation of complex polycyclic systems. For example, the amino and carboxyl groups can participate in intramolecular cyclization reactions to form bicyclic lactams. beilstein-journals.org

The quaternary carbon at the C4 position is a particularly noteworthy feature, as it makes this compound an ideal precursor for the synthesis of spirocyclic frameworks. preprints.org Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. By using the C4 position as the spiro-center, novel molecular scaffolds can be accessed that occupy a unique chemical space compared to more conventional flat aromatic structures.

Application in Natural Product Synthesis

Many biologically active natural products possess complex structures containing heterocyclic ring systems. The total synthesis of these molecules is often a challenging endeavor. This compound can be employed as a "chiron," a stereochemically pure building block derived from a natural source, to simplify the synthesis of such targets. mdpi.com

By incorporating the pre-formed, stereochemically defined oxane ring into the synthetic route, chemists can significantly reduce the number of steps required to construct the core of a target natural product. This strategy, known as a diversity-oriented synthesis, allows for the efficient generation of natural product analogs for biological screening. mdpi.com The use of this oxane amino acid can provide a strategic advantage in accessing novel derivatives of complex natural products that would be difficult to obtain through other methods. nih.gov

Integration into Supramolecular Assemblies

The unique structural characteristics of this compound, which include a constrained cyclic ether backbone, a primary amine, and a carboxylic acid, make it a compelling building block for supramolecular chemistry. Supramolecular assemblies are complex, ordered structures formed by the association of molecules through non-covalent interactions. mhmedical.com The defined stereochemistry and rigid conformation of the oxane ring, combined with the hydrogen bonding capabilities of the amino and carboxyl groups, provide a framework for designing highly organized molecular systems.

Engineering of Molecular Recognition Systems and Host-Guest Chemistry

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. This principle is fundamental to host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. nih.govnih.gov Derivatives of this compound are well-suited for the construction of host molecules due to their pre-organized structure. The oxane ring acts as a rigid scaffold, positioning the amino and carboxyl functional groups in a specific spatial arrangement to interact with complementary guest molecules.

Table 1: Potential Host-Guest Interactions with a Scaffold Based on this compound

| Guest Molecule Type | Primary Driving Interactions | Potential Binding Affinity (Ka, M⁻¹) |

|---|---|---|

| Dicarboxylic Acids | Hydrogen bonding, electrostatic interactions | 10³ - 10⁴ |

| Amino Alcohols | Hydrogen bonding, ion-dipole | 10² - 10³ |

| Aromatic Anions | Cation-π interactions (with protonated amine) | 10² - 10³ |

Fabrication of Self-Assembled Systems via Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, governed by a balance of non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. beilstein-journals.org Amino acids and their derivatives are renowned for their ability to self-assemble into a variety of nanostructures, including fibers, ribbons, and sheets. mdpi.comnih.gov

This compound can exist as a zwitterion, possessing both a positive (ammonium) and negative (carboxylate) charge. This dual nature facilitates the formation of strong, directional hydrogen bonds and electrostatic interactions, which can drive the assembly process. The interplay of these forces can lead to the formation of extended networks. For instance, intermolecular hydrogen bonding between the ammonium (B1175870) group of one molecule and the carboxylate group of another can lead to the formation of linear chains or two-dimensional sheets. The methyl group and the hydrophobic portions of the oxane ring can further influence molecular packing through hydrophobic and van der Waals interactions. mhmedical.com By modifying the N-terminus with bulky aromatic groups, such as 9-fluorenylmethoxycarbonyl (Fmoc), the propensity for self-assembly can be enhanced through π-π stacking interactions, a common strategy used to create functional biomaterials like hydrogels. nih.govnih.gov

Table 2: Key Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Functional Groups | Resulting Structure |

|---|---|---|

| Hydrogen Bonding | -NH₃⁺ and -COO⁻, -COOH and C=O | 1D chains, 2D sheets |

| Electrostatic Interactions | -NH₃⁺ and -COO⁻ (Zwitterion) | Salt bridges, crystal lattice stabilization |

| Hydrophobic Interactions | Oxane ring, methyl group | Core-shell structures in aqueous media |

Role in Supramolecular Catalysis

Supramolecular catalysis utilizes the confined environment of a host-guest complex or a self-assembled structure to facilitate and control a chemical reaction. The assembly can act as a "nanoreactor," bringing reactants together, stabilizing transition states, and influencing reaction pathways and selectivity.

Assemblies derived from this compound could serve as catalysts in several ways. The defined cavities within a host-guest system could selectively bind reactants, orienting them for a specific reaction and lowering the activation energy. rsc.org Furthermore, the functional groups of the scaffold itself—the acidic carboxyl group and the basic amino group—can act as catalytic sites for reactions such as hydrolysis, condensation, or aldol (B89426) reactions. In a self-assembled fibrillar network, these catalytic groups could be arranged with high density and specific stereochemistry, creating a cooperative catalytic environment that mimics the active site of an enzyme.

Chiral Auxiliaries and Resolving Agents derived from this compound

The inherent chirality of this compound, arising from its stereocenters, makes it a valuable tool in asymmetric synthesis. It can be employed both as a chiral auxiliary to control the stereochemical outcome of a reaction and as a chiral resolving agent to separate enantiomers from a racemic mixture. tcichemicals.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce one enantiomer in excess over the other. wikipedia.orgsigmaaldrich.com The rigid oxane ring of this compound can provide a predictable steric environment. When covalently attached to a substrate, for example, through an amide bond, the auxiliary can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This leads to a high degree of diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

As a chiral resolving agent, this compound can be used to separate racemic mixtures of other chiral compounds. wikipedia.org Since it contains both an acidic (carboxylic acid) and a basic (amine) functional group, it can resolve racemic bases or acids, respectively. The process involves reacting the racemic mixture with one enantiomer of the resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. wikipedia.orgmdpi.com Once separated, the pure enantiomers of the target compound can be recovered by breaking the salt.

Table 3: Hypothetical Chiral Resolution of a Racemic Amine using (R)-4-Amino-2-methyloxane-4-carboxylic Acid

| Step | Process | Description |

|---|---|---|

| 1. Salt Formation | Reaction of racemic amine (R/S-Amine) with (R)-Acid. | Forms a mixture of two diastereomeric salts: (R-Amine, R-Acid) and (S-Amine, R-Acid). |

| 2. Separation | Fractional Crystallization | The (S-Amine, R-Acid) salt is less soluble and precipitates from the solution. The (R-Amine, R-Acid) salt remains dissolved. |

| 3. Isolation | Filtration | The precipitated (S-Amine, R-Acid) salt is collected. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Perspectives and Research Challenges for Oxane Amino Acid Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Stereoselectivity

The synthesis of substituted oxanes, particularly those with multiple stereocenters like 4-Amino-2-methyloxane-4-carboxylic acid, presents a considerable challenge. Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes.

A significant breakthrough in synthetic chemistry has been the development of novel methods for synthesizing α-amino acids with β-stereocenters. liverpool.ac.uk Researchers have reported an iridium-catalyzed method that allows for the direct conversion of simple alkenes and glycine (B1666218) derivatives into β-substituted α-amino acid derivatives with exceptional levels of regioselectivity and stereocontrol. liverpool.ac.uk Adapting such catalytic systems to the synthesis of cyclic amino acids like this compound could provide more direct and atom-economical routes, minimizing the need for lengthy protection-deprotection sequences.

Furthermore, recent advances in C–H functionalization present a promising avenue for oxetane (B1205548) synthesis. acs.org Methodologies that allow for the direct introduction of functional groups onto the oxane ring could streamline the synthesis of complex derivatives. The development of catalysts that can selectively functionalize specific C-H bonds on the oxane scaffold in the presence of other reactive groups will be a key challenge.

Key Research Goals in Synthetic Methodology:

| Research Goal | Desired Outcome | Potential Impact |

| Catalytic Asymmetric Synthesis | Direct formation of enantiopure this compound from simple precursors. | Reduced synthetic steps, improved yields, and access to specific stereoisomers for biological evaluation. |

| Late-Stage Functionalization | Introduction of diverse functional groups onto the oxane ring of pre-formed amino acid scaffolds. | Rapid generation of compound libraries for structure-activity relationship studies. |

| Flow Chemistry Synthesis | Continuous and scalable production of oxane amino acids. | Increased efficiency, safety, and accessibility of these building blocks for larger-scale applications. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Prediction

The complexity of designing and synthesizing novel oxane amino acids with desired properties makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize the field by accelerating the discovery and development process.

Applications of AI and Machine Learning in Oxane Amino Acid Chemistry:

| Application Area | AI/ML Tool | Potential Contribution |

| Synthetic Route Prediction | Retrosynthesis Algorithms | Identification of novel and efficient synthetic pathways to this compound and its derivatives. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of biological activity, toxicity, and pharmacokinetic properties of new oxane amino acid-containing compounds. |

| De Novo Design | Generative Models | Design of novel oxane amino acid structures with optimized properties for specific applications. |

Exploration of New Applications in Advanced Functional Materials and Chemical Biology

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials and tools for chemical biology.

In materials science, the incorporation of conformationally constrained amino acids into polymers can lead to materials with well-defined secondary structures and novel properties. researchgate.net For example, polymers functionalized with amino acids can exhibit stimuli-responsiveness, tunable optical characteristics, and enhanced thermal and mechanical properties. researchgate.net The rigid oxane ring in this compound could be exploited to create highly ordered polymer architectures for applications in areas such as drug delivery, hydrogels, and catalysis. The self-assembly of amino acid derivatives is another promising area, where these molecules can form functional architectures like drug delivery systems and light-harvesting systems. beilstein-journals.org

In chemical biology, peptides containing this compound can be used as probes to study protein-protein interactions or as inhibitors of enzymes. The constrained conformation of the oxane ring can pre-organize the peptide backbone into a specific bioactive conformation, leading to increased potency and selectivity. Furthermore, the development of amino acid-based biosensors is a rapidly growing field. nih.gov The unique chemical properties of this compound could be leveraged to design novel sensors for the detection of specific analytes.

Potential Future Applications:

| Field | Application | Rationale |

| Materials Science | Stimuli-Responsive Polymers | The oxane ring can influence polymer folding and assembly in response to environmental cues like pH or temperature. researchgate.net |

| Drug Delivery | Self-Assembled Nanoparticles | The amphiphilic nature of the amino acid could drive the formation of micelles or vesicles for encapsulating therapeutic agents. beilstein-journals.org |

| Chemical Biology | Peptidomimetics | The constrained oxane scaffold can mimic peptide secondary structures to modulate biological processes. |

| Biosensors | Molecular Recognition Elements | The unique structure can be incorporated into receptors for the specific binding of target molecules. |

Q & A

Q. What are the common synthetic routes for 4-amino-2-methyloxane-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, oxidation, or reduction. For example:

- Step 1 : Formation of the oxane ring via cyclization under acidic or basic conditions .

- Step 2 : Introduction of the amino group via reductive amination or catalytic hydrogenation .

- Step 3 : Carboxylic acid functionalization using oxidizing agents (e.g., KMnO₄) or hydrolysis of nitriles .

Optimization : Temperature (40–80°C) and pH (6–8) are critical for yield. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitoring by TLC or HPLC ensures reaction completion .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) resolves polar impurities .

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals.

- Acid-Base Extraction : Adjust pH to 3–4 (carboxylic acid pKa ~2.5) to precipitate the compound, followed by filtration .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The axial/equatorial orientation of the amino and carboxylic acid groups affects hydrogen bonding with enzymes or receptors. For example:

- Equatorial amino group : Enhances binding to γ-aminobutyric acid (GABA) receptors due to spatial alignment with active sites .

- Axial carboxylic acid : Reduces solubility in aqueous media but improves lipid membrane permeability .

Methodology : X-ray crystallography or molecular docking simulations (e.g., AutoDock Vina) validate these interactions .

Q. How can structural modifications (e.g., substituent variations) alter the compound’s reactivity or bioactivity?

- Amino group substitution : Replacing -NH₂ with -NMe₂ (dimethylamino) increases basicity, altering solubility and enzyme inhibition profiles .

- Methyl group position : Moving the methyl group from C2 to C3 disrupts ring strain, reducing thermal stability but enhancing metabolic resistance .

Data source : Compare NMR (¹H/¹³C) and LC-MS data of derivatives to correlate structure with activity .

Q. How do conflicting reports on the compound’s solubility and reactivity arise, and how can these discrepancies be resolved?

Contradictions often stem from:

- pH-dependent solubility : The compound exhibits higher solubility in alkaline conditions (pH > 8) due to deprotonation of the carboxylic acid group .

- Reagent purity : Trace impurities (e.g., HCl in hydrochloride salts) can skew reactivity studies .

Resolution : Standardize buffers (e.g., phosphate buffer, pH 7.4) and use HPLC-grade solvents for reproducibility .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.5 ppm for methyl groups; δ 3.4–3.8 ppm for oxane protons) .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected for molecular ion) .

- XRD : Resolves crystal packing and hydrogen-bonding networks .

Data Contradiction Analysis

Q. Why do studies report varying catalytic activity of this compound in asymmetric synthesis?

Discrepancies arise from:

- Catalyst loading : Lower loads (<5 mol%) may fail to induce stereoselectivity, while excess (>20 mol%) causes side reactions .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states but may deactivate the catalyst .

Recommendation : Use chiral HPLC to quantify enantiomeric excess (ee) and optimize solvent-catalyst pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.